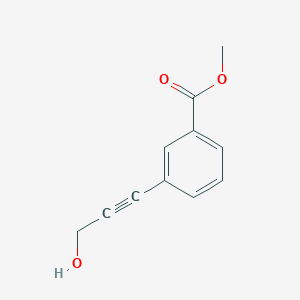

Methyl 3-(3-hydroxyprop-1-ynyl)benzoate

Description

Significance in Modern Organic Synthesis and Chemical Research

Substituted benzoate (B1203000) esters are pivotal intermediates in organic synthesis, valued for their stability and the reactivity of the ester group, which can be readily transformed into other functional groups. The introduction of an alkyne group adds a layer of versatility, as alkynes are known to participate in a wide array of reactions, including cycloadditions, metal-catalyzed cross-coupling reactions, and hydrations. The further addition of a hydroxyl group introduces a site for esterification, etherification, or oxidation, and can influence the molecule's solubility and electronic properties. This trifecta of functional groups makes these compounds highly valuable as building blocks for the synthesis of pharmaceuticals, functional materials, and complex natural products.

Structural Characteristics of Alkynyl-Substituted Benzoate Esters

The core structure of alkynyl-substituted benzoate esters consists of a benzene (B151609) ring with a methyl ester group and an alkynyl substituent. In the case of Methyl 3-(3-hydroxyprop-1-ynyl)benzoate, the methyl ester is at the 1-position of the benzoate ring, and the 3-hydroxyprop-1-ynyl group is at the 3-position. This meta-substitution pattern influences the electronic and steric environment of the molecule. The linear geometry of the alkyne and the presence of the terminal hydroxyl group create a specific three-dimensional shape that can be crucial for its interaction with other molecules or its role in the formation of larger, well-defined structures.

The key structural features include:

A rigid phenyl ring.

An electron-withdrawing methyl ester group.

A reactive carbon-carbon triple bond.

A nucleophilic terminal hydroxyl group.

These characteristics allow for regioselective and stereoselective reactions, making them ideal starting materials for creating diverse molecular libraries.

Current Research Landscape for this compound

Currently, this compound is primarily recognized as a valuable building block in organic synthesis. Its availability from commercial suppliers indicates its utility as a starting material for more complex molecules. cymitquimica.comnih.gov While specific studies focusing solely on the biological or material properties of this compound are not widely published, its structural motifs are found in more complex molecules with applications in materials science and medicinal chemistry.

Research on structurally similar compounds, such as β-diketones derived from benzoate esters, highlights their importance as ligands for the creation of highly emissive metal complexes used in organic light-emitting diodes (OLEDs) and as light-absorbing materials in dye-sensitized solar cells. mdpi.comresearchgate.net The presence of both a carboxyl group (or its ester derivative) and other functional moieties is often a requirement for these applications. mdpi.com

The synthetic utility of the propargyl alcohol moiety is also a subject of research. For instance, the palladium-catalyzed reaction of similar 2-(3-hydroxyprop-1-yn-1-yl)phenyl acetates with various nucleophiles is a strategy for producing substituted benzo[b]furans. This suggests that this compound could be a precursor for a variety of heterocyclic compounds.

Chemical Profile and Synthesis

A clear understanding of the chemical properties and synthesis of this compound is essential for its effective application in research and development.

Chemical Identity and Properties

This compound is a solid at room temperature and is characterized by the following properties: cymitquimica.com

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₀O₃ | cymitquimica.com |

| Molecular Weight | 190.19 g/mol | cymitquimica.com |

| CAS Number | 121114-45-2 | nih.gov |

| Appearance | Solid | cymitquimica.com |

Synonyms:

methyl 3-(3-hydroxyprop-1-yn-1-yl)benzoate cymitquimica.com

3-(3-Hydroxy-prop-1-ynyl)-benzoic acid methyl ester cymitquimica.com

Benzoic acid, 3-(3-hydroxy-1-propyn-1-yl)-, methyl ester cymitquimica.com

Synthesis of this compound

The primary method for synthesizing this compound is the Sonogashira coupling reaction . This well-established, palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between sp²-hybridized carbons (from an aryl halide) and sp-hybridized carbons (from a terminal alkyne).

The general synthetic approach involves the reaction of a methyl 3-halobenzoate (typically iodo- or bromobenzoate) with propargyl alcohol .

Reaction Scheme:

Key Reagents and Conditions:

Palladium Catalyst: A palladium(0) source is essential. This can be added directly, such as with tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], or generated in situ from a palladium(II) precursor like bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂].

Copper(I) Co-catalyst: Copper(I) iodide (CuI) is commonly used to facilitate the reaction, allowing it to proceed under milder conditions.

Base: An amine base, such as triethylamine (B128534) (NEt₃) or diisopropylethylamine (DIPEA), is required to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.

Solvent: The reaction is typically carried out in an organic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in peer-reviewed literature, the synthesis of analogous compounds provides a reliable framework. For example, the synthesis of related aromatic β-diketone enols often starts from similar benzoate ester precursors and involves multi-step sequences. nih.govmdpi.com

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(3-hydroxyprop-1-ynyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-14-11(13)10-6-2-4-9(8-10)5-3-7-12/h2,4,6,8,12H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZCZFVYRCHQNLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Development

Strategic Approaches to the Benzoate (B1203000) Core Functionalization

The core of the target molecule is a substituted benzene (B151609) ring containing both an ester and an alkynyl group at the meta-position (positions 1 and 3). A common and effective strategy for constructing such a system is to begin with a precursor that already has a group at one of these positions, which can then be used to introduce the second group.

A key intermediate in the synthesis is a halogenated benzoate derivative, such as methyl 3-iodobenzoate or methyl 3-bromobenzoate. The halogen atom serves as a crucial handle for introducing the alkynyl side chain via a cross-coupling reaction. This approach offers a reliable pathway to the desired 1,3-disubstituted pattern on the benzene ring. The choice of halogen (iodine, bromine) can influence the reactivity in the subsequent coupling step, with aryl iodides generally being more reactive than aryl bromides.

Formation of the Ester Moiety in Methyl 3-(3-hydroxyprop-1-ynyl)benzoate

The methyl ester group can be introduced either before or after the installation of the alkynyl side chain. However, it is often more strategic to form the ester at an earlier stage. This involves the conversion of a carboxylic acid to its corresponding methyl ester.

The most common method for synthesizing benzoate derivatives like methyl 3-iodobenzoate is the Fischer esterification. masterorganicchemistry.com This reaction involves treating the corresponding carboxylic acid (e.g., 3-iodobenzoic acid) with an excess of the alcohol (methanol, in this case) in the presence of a strong acid catalyst. masterorganicchemistry.comchemistrysteps.com

The Fischer esterification is an equilibrium-driven process. masterorganicchemistry.com To achieve a high yield of the ester, the equilibrium can be shifted towards the products by using a large excess of the alcohol or by removing the water that is formed during the reaction. libretexts.org The reaction is typically heated under reflux for several hours to reach equilibrium. uomustansiriyah.edu.iq Common acid catalysts include concentrated sulfuric acid (H₂SO₄), hydrochloric acid (HCl), or p-toluenesulfonic acid (TsOH). masterorganicchemistry.comchemguide.co.uk

For industrial applications or for substrates sensitive to strong acids, alternative methods may be employed. These include using solid acid catalysts, which are recoverable and can reduce the production of acidic wastewater. mdpi.com Another approach is to convert the carboxylic acid into a more reactive derivative, such as an acid chloride, which then readily reacts with the alcohol. chemistrysteps.comchemguide.co.uk

| Method | Reagents | Catalyst | General Conditions |

|---|---|---|---|

| Fischer Esterification | Carboxylic Acid, Alcohol | Conc. H₂SO₄, HCl, TsOH | Heating under reflux, excess alcohol used to shift equilibrium. uomustansiriyah.edu.iq |

| From Acyl Chlorides | Acyl Chloride, Alcohol | Base (e.g., Pyridine) | Often vigorous reaction at room temperature. chemguide.co.uk |

| Solid Acid Catalysis | Carboxylic Acid, Alcohol | Zeolites, Zirconium-based catalysts | Environmentally friendly, catalyst is recoverable. mdpi.comresearchgate.net |

Protecting Group Chemistry in Multi-Step Synthesis

The primary synthetic route involves the Sonogashira coupling of methyl 3-iodobenzoate with propargyl alcohol. The terminal alkyne's acidic proton and the hydroxyl group in propargyl alcohol can interfere with the catalytic cycle of the Sonogashira reaction, leading to side products, such as the dimerization of the alkyne (Glaser coupling). wikipedia.org

To circumvent these issues, the hydroxyl group of propargyl alcohol is often protected prior to the coupling reaction. Silyl ethers are a common choice for protecting alcohols due to their ease of installation, stability under various reaction conditions, and facile removal.

Common Protecting Groups for the Hydroxyl Functionality of Propargyl Alcohol:

| Protecting Group | Abbreviation | Reagents for Protection | Reagents for Deprotection | Key Characteristics |

| Trimethylsilyl | TMS | Trimethylsilyl chloride (TMSCl), Triethylamine (B128534) (Et3N) or Imidazole | Tetrabutylammonium fluoride (TBAF), Hydrofluoric acid (HF), Potassium fluoride (KF) | Easily removed, but sensitive to acidic conditions. pearson.com |

| tert-Butyldimethylsilyl | TBDMS or TBS | tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole | Tetrabutylammonium fluoride (TBAF), Acetic acid | More stable than TMS ethers to a wider range of conditions. |

| Triisopropylsilyl | TIPS | Triisopropylsilyl chloride (TIPSCl), Imidazole | Tetrabutylammonium fluoride (TBAF) | Offers greater steric hindrance and stability compared to TMS and TBDMS. |

The synthetic strategy would thus involve:

Protection: Reaction of propargyl alcohol with a suitable silyl chloride to form the corresponding silyl ether.

Coupling: Sonogashira coupling of the protected propargyl alcohol with methyl 3-iodobenzoate.

Deprotection: Removal of the silyl protecting group to reveal the hydroxyl functionality and yield this compound.

This approach ensures that the hydroxyl group does not interfere with the coupling reaction, leading to a cleaner reaction profile and higher yield of the desired product.

Alternative Synthetic Pathways for this compound

While the direct Sonogashira coupling of methyl 3-iodobenzoate and propargyl alcohol (with or without protection) is the most straightforward approach, several alternative pathways can be envisioned to either improve efficiency, utilize different starting materials, or avoid certain reaction conditions.

Pathway 1: Sonogashira Coupling with a Protected Alkyne followed by Deprotection and Functionalization

An alternative strategy involves first coupling a protected terminal alkyne to the aryl halide, followed by deprotection and subsequent addition of the hydroxymethyl group.

Sonogashira Coupling: Methyl 3-iodobenzoate is coupled with trimethylsilylacetylene. The TMS group acts as a protecting group for the terminal alkyne, preventing side reactions. pearson.comchemicalbook.com

Deprotection: The resulting methyl 3-((trimethylsilyl)ethynyl)benzoate is then treated with a fluoride source, such as potassium fluoride in methanol (B129727), to remove the TMS group and yield methyl 3-ethynylbenzoate. chemicalbook.com

Hydroxymethylation: The terminal alkyne, methyl 3-ethynylbenzoate, is then reacted with a source of formaldehyde, such as paraformaldehyde, in the presence of a base to install the hydroxymethyl group, affording the final product.

Pathway 2: Variations in Sonogashira Coupling Conditions

The standard Sonogashira reaction can be modified to address specific challenges, such as catalyst deactivation or the formation of byproducts. wikipedia.orgorganic-chemistry.org

Copper-Free Sonogashira Coupling: A significant side reaction in traditional Sonogashira couplings is the copper-catalyzed homocoupling of the terminal alkyne (Glaser coupling). Performing the reaction in the absence of a copper co-catalyst can mitigate this issue. nih.gov This often requires the use of specific palladium catalysts and bases to maintain high reactivity. nih.govbeilstein-journals.org

Alternative Halides: While aryl iodides are the most reactive partners in Sonogashira couplings, the more readily available and less expensive aryl bromides can also be used. This typically necessitates more active palladium catalysts and harsher reaction conditions.

Different Catalysts and Solvents: A variety of palladium catalysts, such as Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and palladacycles, can be employed. nih.govmdpi.com The choice of solvent can also influence the reaction outcome, with options ranging from traditional organic solvents like THF and DMF to more novel media like ionic liquids. nih.govbeilstein-journals.org

Comparison of Sonogashira Coupling Conditions:

| Aryl Halide | Catalyst System | Co-catalyst | Base | Solvent | Key Features |

| Methyl 3-iodobenzoate | PdCl₂(PPh₃)₂ | CuI | Triethylamine | THF/CHCl₃ | Standard, reliable conditions. chemicalbook.com |

| Methyl 3-iodobenzoate | PdCl₂(PPh₃)₂ | None | Triethylamine | Ionic Liquid | Copper-free, potentially greener solvent system. nih.govbeilstein-journals.org |

| Methyl 3-bromobenzoate | Pd(dba)₂ / Ligand | CuI | Amine Base | DMF | Utilizes a more accessible starting material but may require specialized ligands. |

Pathway 3: Other C-C Coupling Reactions

While Sonogashira coupling is the most prevalent method, other cross-coupling reactions could theoretically be adapted for this synthesis, although they are less common for forming aryl-alkyne bonds. Reactions like the Stille coupling (using an organotin reagent) or the Suzuki coupling (using an organoboron reagent) could be explored, but would require the synthesis of the appropriate alkynyl-metal species. mdpi.com

Reactivity Profiles and Mechanistic Investigations

Reactivity of the Aromatic Ring in Methyl 3-(3-hydroxyprop-1-ynyl)benzoate

The benzene (B151609) ring is substituted with a methyl ester group (-COOCH₃) and a 3-hydroxyprop-1-ynyl group (-C≡C-CH₂OH). The electronic properties of these substituents dictate the ring's susceptibility to electrophilic attack and the orientation of incoming electrophiles.

In electrophilic aromatic substitution (EAS), the substituents on the benzene ring determine the position of the incoming electrophile. wikipedia.org The methyl ester group is an electron-withdrawing group (EWG) due to the electronegativity of the oxygen atoms and its resonance effect, which pulls electron density from the ring. libretexts.org Consequently, it is a deactivating group, making the ring less reactive than benzene, and a meta-director. wikipedia.orgorganicchemistrytutor.com

The 3-hydroxyprop-1-ynyl substituent is also considered deactivating. The sp-hybridized carbons of the alkyne are more electronegative than the sp²-hybridized carbons of the benzene ring, exerting an electron-withdrawing inductive effect. Therefore, it also directs incoming electrophiles to the meta position.

With both substituents being meta-directors and positioned at C1 and C3, their directing effects reinforce each other. They both deactivate the positions ortho and para to themselves and direct incoming electrophiles to the positions that are meta to both. This results in a strong preference for substitution at the C5 position. The ring positions C2, C4, and C6 are doubly deactivated, making substitution at these sites highly unfavorable.

Table 1: Directing Effects of Substituents on the Aromatic Ring

| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Influence |

| Methyl Ester (-COOCH₃) | C1 | Electron-Withdrawing (Resonance & Inductive) | Deactivating | Meta-Director |

| 3-hydroxyprop-1-ynyl | C3 | Electron-Withdrawing (Inductive) | Deactivating | Meta-Director |

Transformations Involving the Propynyl (B12738560) Group

The carbon-carbon triple bond is a region of high electron density, making it susceptible to a variety of transformations, including additions and cyclizations.

While alkynes can undergo nucleophilic addition, the reaction often requires activation as the electron-rich triple bond tends to repel nucleophiles. quora.com However, when the alkyne is conjugated with an electron-withdrawing group, as is the case here with the substituted phenyl ring, it becomes an "activated alkyne" or a Michael acceptor, making it more susceptible to conjugate nucleophilic attack. nih.govresearchgate.net Softer nucleophiles are typically required for these 1,4-addition reactions. researchgate.net This type of reaction involves the addition of a nucleophile to the β-carbon of the alkyne. wikipedia.org

Common nucleophiles for such reactions include thiols (thiol-yne reaction), amines (amino-yne reaction), and alcohols (hydroxyl-yne reaction). nih.gov The reaction is often catalyzed by a base, which serves to deprotonate the nucleophile, increasing its reactivity. libretexts.org

Table 2: Potential Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Potential Product Structure |

| Thiol | R-SH | Methyl 3-(3-hydroxy-2-(organothio)prop-1-enyl)benzoate |

| Amine | R₂-NH | Methyl 3-(3-hydroxy-2-(diamino)prop-1-enyl)benzoate |

| Alcohol | R-OH | Methyl 3-(2-alkoxy-3-hydroxyprop-1-enyl)benzoate |

The presence of the hydroxyl group in proximity to the alkyne allows for intramolecular cyclization reactions. These reactions are a powerful tool for the synthesis of heterocyclic compounds. The hydroxyl group can act as an internal nucleophile, attacking the alkyne. This process can be promoted by either base or acid catalysis, or through the use of transition metal catalysts. Base-catalyzed cyclization typically involves the deprotonation of the hydroxyl group to form a more nucleophilic alkoxide, which then attacks the triple bond. Acid or metal catalysis activates the alkyne toward nucleophilic attack. Depending on the reaction conditions and the point of attack on the alkyne (exo or endo), different ring sizes can be formed. For instance, a 5-exo-dig cyclization would lead to the formation of a five-membered furan (B31954) ring.

Table 3: Potential Intramolecular Cyclization Products

| Catalyst Type | General Conditions | Potential Product |

| Base | NaH, t-BuOK | Methyl 3-(dihydrofuran-3-yl)benzoate derivative |

| Acid | H₂SO₄, TsOH | Furan-containing bicyclic structures |

| Metal | Au(I), Pd(II), Cu(I) salts | Substituted furan or other heterocyclic systems |

Reactivity of the Hydroxyl Moiety

The primary alcohol of the propargyl group is a key site for transformations, particularly oxidation and reduction-related reactions.

The primary hydroxyl group (-CH₂OH) can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the strength of the oxidizing agent used. chemguide.co.uk Mild oxidizing agents will typically stop at the aldehyde stage, while stronger agents will lead to the corresponding carboxylic acid.

Conversely, while the hydroxyl group itself is not typically reduced, the adjacent alkyne can be. The reduction of propargyl alcohols can lead to various products. Catalytic hydrogenation over specific catalysts can selectively reduce the alkyne to a cis-allylic alcohol or fully to a saturated alcohol. nih.gov Chemical reducing agents can also be employed for these transformations. acs.orgpublish.csiro.auharvard.edu

Table 4: Oxidation and Reduction Pathways

| Transformation | Reagent(s) | Product |

| Mild Oxidation | PCC, DMP, TEMPO/Ca(OCl)₂ rsc.org | Methyl 3-(3-oxoprop-1-ynyl)benzoate (Aldehyde) |

| Strong Oxidation | KMnO₄, Jones Reagent (CrO₃/H₂SO₄) | Methyl 3-(3-carboxyprop-1-ynyl)benzoate (Carboxylic Acid) |

| Alkyne to cis-Alkene | H₂, Lindlar's Catalyst | Methyl 3-(3-hydroxyprop-1-en-1-yl)benzoate (Z-isomer) |

| Alkyne to Alkane | H₂, Pd/C or [Ir(cod)(PCy₃)(py)PF₆] nih.gov | Methyl 3-(3-hydroxypropyl)benzoate |

| Propargylic Reduction | Hantzsch Ester, Ruthenium catalyst acs.org | Methyl 3-(prop-1-ynyl)benzoate |

Etherification and Esterification at the Hydroxyl Group

The hydroxyl (-OH) group of this compound is a primary alcohol, making it amenable to standard functional group transformations such as etherification and esterification.

Etherification: The conversion of the hydroxyl group to an ether can be readily achieved through the Williamson ether synthesis. byjus.comwikipedia.org This reaction involves the deprotonation of the alcohol using a strong base, such as sodium hydride (NaH), to form a potent nucleophile, the corresponding alkoxide. This alkoxide then undergoes a bimolecular nucleophilic substitution (SN2) reaction with a primary alkyl halide (e.g., methyl iodide or ethyl bromide). wikipedia.orgmasterorganicchemistry.com The reaction is typically conducted in an aprotic solvent like tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF). byjus.com Given that the reaction proceeds via an SN2 mechanism, primary alkyl halides are the preferred reagents to minimize competing elimination reactions. wikipedia.orgmasterorganicchemistry.com The use of highly reactive halides like propargyl bromide is also effective. tandfonline.com

Esterification: The hydroxyl group can be acylated to form an ester through several methods. A common laboratory method is the reaction with an acyl chloride in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534). researchgate.netchemguide.co.uk This reaction is a nucleophilic addition-elimination process where the alcohol attacks the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.uksavemyexams.com The base serves to neutralize the hydrochloric acid (HCl) byproduct. researchgate.net This method is efficient for various alcohols, including propargyl alcohol. iiste.org Alternatively, Fischer esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis, can be employed, though this is an equilibrium process. A more modern, metal-free approach involves the in-situ conversion of an alcohol to an acyl chloride, which then reacts with another alcohol to form the ester. researchgate.net

Table 1: Representative Conditions for Etherification and Esterification

| Transformation | Reagents | Base/Catalyst | Solvent | Mechanism |

| Etherification | Alkyl Halide (e.g., CH₃I) | Strong Base (e.g., NaH) | THF, DMF | Sₙ2 |

| Esterification | Acyl Chloride (e.g., CH₃COCl) | Pyridine, Et₃N | CH₂Cl₂, THF | Nucleophilic Addition-Elimination |

| Esterification | Carboxylic Acid (e.g., CH₃COOH) | Acid (e.g., H₂SO₄) | Toluene | Fischer Esterification |

Concerted and Stepwise Reaction Mechanisms

The unsaturated framework of this compound, featuring both an alkyne and an aromatic ring, allows it to participate in a variety of reaction mechanisms.

Pericyclic Reactions

Pericyclic reactions are concerted processes that occur through a cyclic transition state without the formation of intermediates. rsc.org The Diels-Alder reaction, a [4+2] cycloaddition, is a prime example of this reaction class. wikipedia.org In such a reaction, the alkyne functionality within this compound can serve as the "dienophile," which is the 2π-electron component. organic-chemistry.orgucalgary.ca

When reacted with a conjugated diene (the 4π-electron component), such as 1,3-butadiene, a concerted cycloaddition would lead to the formation of a new six-membered ring, specifically a 1,4-cyclohexadiene (B1204751) derivative. ucalgary.cayoutube.com The reaction's driving force is the conversion of two carbon-carbon π-bonds into two new, more stable σ-bonds. ucalgary.ca The efficiency of the Diels-Alder reaction is generally enhanced by the presence of electron-withdrawing groups on the dienophile. organic-chemistry.orglibretexts.org The ester group on the benzene ring of the target molecule, being electron-withdrawing, would activate the alkyne for this type of transformation. The reaction is stereospecific, meaning the stereochemistry of the reactants is preserved in the product. libretexts.org

Radical-Mediated Transformations

Stepwise reaction mechanisms involving radical intermediates offer another avenue for the transformation of this compound. The propargylic position (the carbon atom adjacent to the alkyne and bearing the hydroxyl group) is susceptible to hydrogen atom abstraction by a radical initiator, forming a stabilized propargyl radical. This radical exists in resonance with an allenyl radical. researchgate.net

Once formed, this radical intermediate can undergo various transformations. A notable example is radical cyclization. If the hydroxyl group is first converted into an ether containing an appropriately positioned radical precursor (e.g., a (bromomethyl)dimethylsilyl ether), treatment with a radical initiator like tributyltin hydride can trigger a cyclization cascade. rsc.orgacs.org Furthermore, visible-light-induced, copper-catalyzed radical cyclization processes have been developed for related N-propargyl systems, which proceed through the addition of an external radical to the alkyne, followed by intramolecular cyclization. acs.org Another key reaction is the asymmetric esterification of propargylic C-H bonds using a copper catalyst and an oxidizing agent, which proceeds through a radical pathway to form chiral propargylic esters. researchgate.net

Stereochemical Control in Reactivity

Achieving stereochemical control is a central goal in modern organic synthesis. For a molecule like this compound, which is achiral, stereocontrol can be introduced by converting it into a chiral derivative or by using chiral catalysts.

The synthesis of chiral propargylic alcohols is a well-established field. acs.orgnih.gov One common approach is the asymmetric addition of a terminal alkyne to an aldehyde, a reaction for which numerous catalytic systems have been developed. nih.govorganic-chemistry.org This strategy could be applied in reverse, where a chiral borane (B79455) is used for the asymmetric reduction of the corresponding ynone to produce the chiral alcohol.

Once the chiral propargylic alcohol is formed, its stereochemistry can direct subsequent reactions. For example, chiral propargylic alcohols can undergo highly diastereoselective Pauson-Khand reactions, where the enantiomeric purity is maintained in the final polycyclic products. acs.org Similarly, stereoselective reactions can be performed on the alkyne itself. The reduction of propargylic alcohols using reagents like LiAlH₄/AlCl₃ can lead to the formation of 1,3-dienes with high E-selectivity. tandfonline.com Gold-catalyzed and non-catalyzed dihalohydration reactions of propargylic alcohols can also proceed with high regioselectivity. nih.gov Furthermore, catalytic processes involving C-C bond cleavage have been shown to proceed with high regio- and stereoselectivity for certain propargyl alcohols. acs.org The development of chiral phosphoric acid catalysts has enabled tandem reactions of propargylic alcohols to proceed with excellent enantioselectivity. researchgate.net These examples highlight that by employing chiral catalysts or pre-installing a stereocenter, the reactivity of this compound can be guided towards specific stereochemical outcomes.

Compound Name Index

Theoretical and Computational Chemistry Studies

Quantum Chemical Approaches to Electronic Structure

Quantum chemical methods are fundamental to understanding the electronic distribution and energy levels within a molecule. For Methyl 3-(3-hydroxyprop-1-ynyl)benzoate, these approaches can delineate the influence of the ester and hydroxypropynyl substituents on the benzene (B151609) ring's electronic environment.

Density Functional Theory (DFT) stands as a powerful and widely used computational method to investigate the electronic structure of molecules. DFT calculations for this compound would typically employ a functional, such as B3LYP, paired with a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation in an approximated manner. Such calculations can determine key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, offering insights into the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. For similar aromatic compounds, these calculations have provided valuable data on electronic behavior. researchgate.netnih.gov

Molecular Geometry Optimization and Conformational Analysis

Computational chemistry allows for the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state.

Conformational analysis is particularly important for this molecule due to the rotational freedom around the single bonds, specifically the C-C bond connecting the propynyl (B12738560) group to the benzene ring and the C-O bonds of the ester group. By systematically rotating these bonds and calculating the energy of each resulting conformer, a potential energy surface can be mapped out to identify the global and local energy minima, which represent the most stable and other possible conformations of the molecule.

Table 1: Predicted Geometrical Parameters for Aromatic Systems

| Parameter | Typical Value |

|---|---|

| C-C bond length (benzene ring) | ~1.39 Å |

| C-H bond length (aromatic) | ~1.08 Å |

| C-C-C bond angle (benzene ring) | ~120° |

Note: These are typical values for benzene derivatives and would be specifically calculated for this compound in a dedicated computational study. researchgate.net

Elucidation of Reaction Mechanisms via Computational Simulations

Computational simulations are invaluable for tracing the energetic pathways of chemical reactions. For this compound, a key reaction of interest is its synthesis, often via a Sonogashira coupling reaction between a terminal alkyne (propargyl alcohol) and an aryl halide (methyl 3-halobenzoate). wikipedia.orgorganic-chemistry.orglibretexts.orgnih.gov

By modeling the reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. Transition state theory allows for the calculation of activation energies, which are crucial for understanding reaction rates. For the Sonogashira coupling, computational studies on similar systems have investigated the mechanism, which can proceed through a palladium-copper co-catalyzed cycle or a copper-free pathway. wikipedia.orgnih.gov These studies model the oxidative addition, transmetalation, and reductive elimination steps to clarify the roles of the catalysts and reactants. nih.gov

Prediction of Spectroscopic Parameters

A significant application of computational chemistry is the prediction of spectroscopic data, which can aid in the interpretation of experimental spectra. For this compound, methods like DFT can be used to calculate:

Infrared (IR) spectra: By calculating the vibrational frequencies of the molecule.

Nuclear Magnetic Resonance (NMR) spectra: By calculating the chemical shifts of the ¹H and ¹³C nuclei using methods like the Gauge-Including Atomic Orbital (GIAO) method.

UV-Vis spectra: Through Time-Dependent DFT (TD-DFT) calculations, which can predict the electronic transitions and their corresponding absorption wavelengths.

Comparing these predicted spectra with experimental data helps to confirm the molecular structure. For related benzoate (B1203000) compounds, DFT calculations have shown good agreement with experimental spectroscopic results. researchgate.net

Analysis of Molecular Electrostatic Potential (MEP) and Reactivity Sites

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP would likely show negative potential around the oxygen atoms of the carbonyl and hydroxyl groups, as well as the π-system of the alkyne and benzene ring. Positive potential would be expected around the hydrogen atoms. This analysis helps in understanding the intermolecular interactions and the regioselectivity of its reactions. Studies on similar molecules have successfully used MEP to identify reactive sites. nih.gov

Studies on Intermolecular Interactions and Aggregation Behavior

Theoretical and computational chemistry studies focusing specifically on the intermolecular interactions and aggregation behavior of this compound are not extensively available in the current body of scientific literature. While research exists for structurally related compounds, a detailed analysis of the specific non-covalent interactions, such as hydrogen bonding and π-stacking, that govern the self-assembly and aggregation of this compound has not been the subject of dedicated computational investigation.

The molecular structure of this compound, featuring a hydroxyl group (-OH), an ester group (-COOCH₃), a phenyl ring, and an alkyne moiety, suggests the potential for a variety of intermolecular interactions. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the carbonyl oxygen of the ester can act as a hydrogen bond acceptor. The phenyl ring is capable of engaging in π-π stacking and CH-π interactions. The alkyne group can also participate in π-stacking and other weaker interactions.

However, without specific computational studies, a quantitative description of these interactions and their influence on the aggregation behavior of this particular molecule remains speculative. Detailed research, including quantum chemical calculations and molecular dynamics simulations, would be necessary to elucidate the preferred aggregation motifs, interaction energies, and the thermodynamic and kinetic factors driving the self-assembly processes. Such studies would provide valuable insights into the supramolecular chemistry of this compound and could inform the design of materials with specific properties.

Given the absence of detailed research findings, no data tables on intermolecular interaction energies or aggregation parameters can be presented at this time.

Applications in Chemical and Materials Science

Methyl 3-(3-hydroxyprop-1-ynyl)benzoate as a Versatile Synthetic Intermediate

The dual reactivity of this compound makes it a versatile intermediate in organic synthesis. The alkyne and alcohol groups can undergo a variety of reactions, while the methyl ester can be hydrolyzed or converted to other functional groups.

The propargyl alcohol moiety is a key functional group that can participate in a wide array of synthetic transformations. For instance, it can be oxidized to the corresponding aldehyde or carboxylic acid, or the hydroxyl group can be replaced by other functionalities. The alkyne itself can undergo reactions such as cycloadditions, Sonogashira coupling, and hydration, leading to the formation of diverse heterocyclic and carbocyclic frameworks. These transformations are fundamental in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

The presence of the methyl ester on the aromatic ring provides a handle for further functionalization. For example, the ester can be hydrolyzed to the corresponding benzoic acid, which can then be converted to an acid chloride, amide, or other derivatives. This allows for the introduction of a wide range of substituents onto the aromatic ring. Furthermore, the alkyne group can be used to introduce other aromatic or heterocyclic rings through cross-coupling reactions, leading to the formation of extended, functionalized aromatic systems with potential applications in materials science and medicinal chemistry.

Integration into Polymer Synthesis

The bifunctional nature of this compound also lends itself to applications in polymer chemistry, where it can be used as a monomer or a cross-linking agent.

Molecules with an AB2-type structure, where 'A' and 'B' are different reactive functional groups, are ideal monomers for the synthesis of hyperbranched polymers. While this compound is an AB-type monomer, related compounds with additional reactive sites have been successfully used to create hyperbranched polyesters. For example, the related monomer 3,5-bis(3-hydroxylprop-1-ynyl)benzoic acid, which has an AB2 structure, has been polymerized to form hyperbranched polyesters using carbodiimide-coupling reagents reading.ac.uk. This suggests that derivatives of this compound could be designed to act as monomers for the synthesis of polymers with complex, branched architectures.

Table 1: Polymerization of an AB2 Monomer Related to this compound reading.ac.uk

| Polymerization Method | Molecular Weight ( g/mol ) | Degree of Branching |

| Carbodiimide Coupling | 2,500 - 11,000 | 0.22 - 0.33 |

This data is for the polymerization of 3,5-bis(3-hydroxylprop-1-ynyl)benzoic acid and is presented here to illustrate the potential for similar compounds in hyperbranched polymer synthesis.

The alkyne functionality in this compound can be utilized in cross-linking reactions. For instance, it can undergo polymerization or cycloaddition reactions with other monomers or polymer chains containing suitable reactive groups. This cross-linking can improve the thermal and mechanical properties of the resulting polymer network. The specific conditions and resulting properties would depend on the polymer matrix and the cross-linking chemistry employed.

Ligand Frameworks for Catalysis and Coordination Chemistry

The structural motifs present in this compound and its derivatives are of interest in the design of ligands for metal catalysts and coordination complexes.

Aromatic β-diketones, which can be synthesized from precursors related to this compound, are known to be excellent ligands for a variety of metal ions mdpi.com. These ligands can form stable complexes with applications in areas such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells mdpi.com. The synthesis of an asymmetric aromatic 1,3-diketone bearing a carboxymethyl group has been reported, highlighting the potential for creating functionalized ligands from benzoate (B1203000) derivatives mdpi.com. The specific synthetic route to such ligands from this compound would require further chemical modifications.

The coordination chemistry of para-substituted benzoates with metal centers like copper(II) has been investigated, demonstrating the versatility of benzoate derivatives in forming coordination complexes with diverse structures and properties mdpi.com. While this research does not directly involve this compound, it underscores the potential of its carboxylate derivative to act as a ligand in coordination chemistry.

Bio-Inspired Chemical Synthesis and Analogue Development

Bio-inspired synthesis aims to mimic nature's strategies for constructing complex molecules. Propargylic alcohols are versatile building blocks in organic synthesis and are found in some natural products nih.gov. The reactivity of the alkyne and hydroxyl groups in this compound makes it a valuable precursor for the synthesis of more complex molecules, including analogues of biologically active compounds acs.org.

The propargyl alcohol moiety can participate in a variety of chemical transformations, such as addition reactions, cyclizations, and cross-coupling reactions benthamscience.comscirp.org. These reactions can be used to introduce new functional groups and build up molecular complexity in a controlled manner. For example, the alkyne can undergo "click" chemistry reactions, which are highly efficient and selective, making them suitable for biological applications.

Furthermore, the development of biocatalytic methods for the synthesis of enantiomerically pure propargylic alcohols highlights the importance of these motifs in medicinal chemistry nih.gov. This compound could serve as a substrate in such enzymatic reactions to produce chiral building blocks for the synthesis of pharmaceuticals. The Sonogashira coupling reaction, a powerful tool for the formation of carbon-carbon bonds involving alkynes, is widely used in the synthesis of complex molecules, including pharmaceuticals and natural products wikipedia.orgnih.gov. A plausible synthetic route to this compound itself is via a Sonogashira coupling of methyl 3-iodobenzoate with propargyl alcohol wikipedia.orgorganic-chemistry.org.

The ability to functionalize the aromatic ring and modify the propargyl alcohol unit provides a platform for creating a library of analogues for structure-activity relationship (SAR) studies in drug discovery.

Emerging Research Directions and Future Perspectives

Novel Synthetic Methodologies for Enhanced Efficiency

The primary route to synthesizing Methyl 3-(3-hydroxyprop-1-ynyl)benzoate and related aryl alkynols is the Sonogashira cross-coupling reaction. rsc.orgresearchgate.netwikipedia.org This reaction typically involves the coupling of a terminal alkyne with an aryl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgnumberanalytics.com Future research is focused on enhancing the efficiency and sustainability of this key transformation.

Recent advancements have seen the development of Sonogashira reactions that are catalyzed by copper alone, which is more cost-effective and environmentally benign than palladium. rsc.orgnih.gov Innovations in catalyst design are a major focus, with the development of systems that are more active and selective. numberanalytics.com This includes the use of N-heterocyclic carbene (NHC) ligands for palladium catalysts, which can lead to improved yields under milder conditions. numberanalytics.com

Furthermore, to simplify purification and reduce waste, research is moving towards ligand-free and heterogeneous catalysts, such as palladium or copper nanoparticles. numberanalytics.com These nanocatalysts offer a high surface area and can be more easily recovered and recycled, aligning with the principles of green chemistry. numberanalytics.comnih.gov There is also a growing trend to perform these coupling reactions under more environmentally friendly conditions, such as in aqueous media, which has been shown to be effective for the coupling of aryl bromides with terminal alkynes at room temperature. ucsb.edu

Beyond the Sonogashira reaction, novel methods for the synthesis of primary propargylic alcohols from terminal alkynes are being explored, which could offer alternative and more efficient pathways to the hydroxypropynyl functionality. rsc.org

Exploration of Unexplored Reactivity Pathways

The bifunctional nature of this compound, with its terminal alkyne and propargylic alcohol groups, offers a rich playground for exploring new reactivity. researchgate.net Alkynes are versatile building blocks in organic synthesis, capable of a wide range of transformations including addition reactions and functionalization. nih.govsolubilityofthings.com

A significant area of emerging research is the use of gold catalysis, which can activate alkynes and propargylic alcohols towards unique reaction pathways. rsc.orgacs.org For instance, gold-catalyzed intermolecular condensation of propargylic alcohols with terminal alkynes can lead to the formation of functionalized cyclic ethers. rsc.org This opens up possibilities for using this compound to construct more complex heterocyclic systems.

Moreover, the development of metal-free cross-coupling and functionalization reactions for alkynes is a growing field. preprints.orgnih.gov These reactions, which can involve radical-mediated processes or the use of organocatalysts, offer alternatives to traditional transition-metal-catalyzed methods and can provide access to novel molecular architectures. preprints.org The propargylic alcohol moiety itself is a versatile functional group, known to participate in substitution and addition reactions, further expanding the potential synthetic applications of the parent molecule. researchgate.net The exploration of these pathways could lead to the discovery of new bioactive compounds or functional materials derived from this compound.

Integration with Sustainable Chemistry Principles

The principles of green chemistry are increasingly influencing the direction of chemical research, and the synthesis and application of this compound are no exception. preprints.orginovatus.es A major focus is on the development of greener synthetic methods, particularly for the carbon-carbon bond-forming reactions used to prepare this compound. inovatus.esrsc.org

This includes the use of sustainable solvents, with water being a highly desirable medium for reactions like the Suzuki-Miyaura and Sonogashira couplings. ucsb.eduacs.orgcdnsciencepub.com The development of recyclable catalysts, such as those supported on polymers or magnetic nanoparticles, is another key aspect of making the synthesis more sustainable. nih.govinovatus.es By enabling the easy separation and reuse of the catalyst, these systems reduce waste and cost. inovatus.es

The concept of atom economy, which seeks to maximize the incorporation of starting materials into the final product, is also a guiding principle. preprints.org Research into catalytic cycles that minimize the formation of byproducts is crucial in this regard. rsc.org Furthermore, the move towards metal-free catalytic systems, where possible, addresses concerns about the toxicity and environmental impact of heavy metals. preprints.org

Advanced Computational Modeling for Predictive Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of molecules and their reactions. researchgate.netnih.govrsc.org For a molecule like this compound, computational modeling can provide deep insights into its electronic structure, properties, and reactivity. researchgate.netscielo.br

DFT calculations can be used to model reaction mechanisms, such as the Ni-catalyzed cycloaddition of aromatic amides with alkynes, helping to elucidate the role of the catalyst and predict the regioselectivity of the reaction. nih.gov This predictive power can guide the design of new experiments and the development of more efficient synthetic routes.

Furthermore, computational studies can predict the electronic and optical properties of aromatic alkynes. researchgate.netscielo.br This is particularly relevant for designing new materials with specific functions, as the calculations can help to understand how structural modifications would affect these properties. scielo.br By simulating reaction pathways and transition states, computational modeling can also aid in the discovery of new, previously unexplored reactivity for this compound. rsc.orgresearchgate.net

Interdisciplinary Research with Material Science and Nanotechnology

The unique structure of this compound makes it an attractive building block for applications in material science and nanotechnology. rsc.orgsolubilityofthings.com Alkynes are known to be important precursors for the synthesis of advanced polymer materials with tailored properties. numberanalytics.comnumberanalytics.com

The incorporation of alkyne units into polymer backbones can impart desirable characteristics such as high thermal stability and conductivity. numberanalytics.com The terminal alkyne of this compound could be used for polymerization reactions or for "clicking" the molecule onto polymer chains to create functional materials. numberanalytics.com Alkyne-functionalized polyesters, for example, can be cross-linked using thiol-yne chemistry to form soft, degradable elastomers with potential applications in biomedical devices. acs.org

In nanotechnology, propargyl alcohols and their derivatives are used in the synthesis of specialized polymers and as corrosion inhibitors. rawsource.com The alkyne group is also useful for attaching molecules to surfaces, such as in the development of hydrogels with specific properties. mdpi.com The synthesis of this compound itself may involve nanocatalysis, further linking its chemistry to the field of nanotechnology. numberanalytics.com The future may see this compound being explored for applications in molecular electronics, functional coatings, and advanced composites. rsc.org

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare Methyl 3-(3-hydroxyprop-1-ynyl)benzoate, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via Sonogashira coupling between methyl 3-iodobenzoate and propargyl alcohol derivatives. Optimization involves:

- Catalysts: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (0.5–2 mol%).

- Bases: Triethylamine or diisopropylamine in anhydrous THF.

- Temperature: 60–80°C under inert atmosphere.

Reaction progress is monitored via TLC, and purification is achieved using column chromatography (ethyl acetate/hexane, 1:3). Yield improvements focus on avoiding proto-dehalogenation byproducts through rigorous solvent drying.

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

- Methodology :

- Spectroscopy :

- ¹H/¹³C NMR : Identifies aromatic protons (δ 7.3–8.1 ppm) and ester carbonyl (δ 165–170 ppm).

- IR : Hydroxyl stretch (~3400 cm⁻¹) and ester C=O (~1720 cm⁻¹).

- Chromatography :

- HPLC : C18 column, acetonitrile/water gradient (60:40 to 90:10), UV detection at 254 nm for purity >98%.

- Crystallography : Single-crystal X-ray diffraction confirms bond lengths (e.g., C≡C: 1.20 Å) and hydrogen-bonding networks (O–H⋯O: 2.68 Å).

Advanced Research Questions

Q. How do hydrogen bonding and tautomerism influence the stability and reactivity of this compound?

- Methodology :

- X-ray crystallography (CCDC 1838743) reveals intramolecular hydrogen bonds (O3–H21⋯O4: 2.682 Å) stabilizing the enol tautomer .

- Variable-temperature NMR in DMSO-d₆ tracks tautomeric equilibria (enol vs. keto) by monitoring OH proton shifts.

- DFT calculations (B3LYP/6-311+G**) compare tautomer energies, showing the enol form is favored by ~5 kcal/mol. Solvent polarity (e.g., DMSO vs. chloroform) shifts equilibrium, affecting reactivity in nucleophilic acyl substitutions.

Q. What strategies resolve discrepancies between computational predictions and experimental data for electronic properties?

- Methodology :

- Hybrid DFT/empirical approaches : Include solvent effects via the Polarizable Continuum Model (PCM) and compare computed UV-Vis spectra (TD-DFT) with experimental λmax (e.g., 290 nm vs. predicted 285 nm).

- Hirshfeld surface analysis : Correlates crystal packing forces (e.g., π-stacking) with deviations in dipole moments.

- Benchmarking : Validate methods using related benzoate derivatives with known experimental data.

Q. How can reaction byproducts be systematically identified during synthesis?

- Methodology :

- LC-HRMS : Detects propargyl alcohol side products (exact mass: [M+H]+ = 89.0604) and iodobenzoate intermediates.

- GC-MS : Identifies volatile impurities (e.g., methyl iodide) using a DB-5MS column.

- qNMR : Quantifies residual starting material (<0.5%) using 1,3,5-trimethoxybenzene as an internal standard.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.